molecular formula C56H80N12O16S B141290 TyrLysSerAspSerPheTyrGlyLeuMet CAS No. 135690-48-1

TyrLysSerAspSerPheTyrGlyLeuMet

Cat. No. B141290
CAS RN: 135690-48-1
M. Wt: 1209.4 g/mol
InChI Key: ONJQALZQTBFYIT-NVAZTIMOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TyrLysSerAspSerPheTyrGlyLeuMet, commonly known as TK5, is a peptide that has recently gained attention in the scientific community due to its potential applications in various fields. This peptide is composed of nine amino acids and has a molecular weight of 1300 Da.

Mechanism of Action

The mechanism of action of TK5 is not fully understood. However, it has been suggested that TK5 exerts its effects by binding to specific receptors on the surface of cells. This binding activates intracellular signaling pathways that lead to the observed biological effects.
Biochemical and Physiological Effects:
TK5 has been shown to have a range of biochemical and physiological effects. In cancer cells, TK5 inhibits cell growth and induces apoptosis by activating caspase-3 and -9. In bacterial cells, TK5 disrupts the cell membrane, leading to cell death. In neuronal cells, TK5 protects against oxidative stress and reduces inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using TK5 in lab experiments is its stability. TK5 is resistant to proteases and can maintain its biological activity even in harsh conditions. However, one limitation of using TK5 is its high cost. The synthesis process is expensive and may limit its use in large-scale experiments.

Future Directions

There are several future directions for TK5 research. One direction is to further investigate the mechanism of action of TK5. Understanding how TK5 binds to receptors and activates intracellular signaling pathways can provide insight into how it exerts its biological effects. Another direction is to explore the potential applications of TK5 in drug development. Developing TK5-based drugs for cancer, bacterial infections, and neurodegenerative diseases can have significant therapeutic benefits. Finally, future research can focus on optimizing the synthesis process of TK5 to reduce costs and increase its accessibility for scientific research.

Synthesis Methods

TK5 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling protected amino acids onto a solid support, which is then deprotected and cleaved to obtain the desired peptide. The purity of the final product can be determined using high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

TK5 has been shown to have potential applications in various fields of scientific research. In cancer research, TK5 has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, TK5 has been shown to have antibacterial properties and can be used to develop new antibiotics. Furthermore, TK5 has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

135690-48-1

Product Name

TyrLysSerAspSerPheTyrGlyLeuMet

Molecular Formula

C56H80N12O16S

Molecular Weight

1209.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C56H80N12O16S/c1-31(2)23-40(52(80)62-38(48(59)76)20-22-85-3)61-46(73)28-60-50(78)41(26-34-14-18-36(72)19-15-34)64-53(81)42(25-32-9-5-4-6-10-32)65-55(83)45(30-70)68-54(82)43(27-47(74)75)66-56(84)44(29-69)67-51(79)39(11-7-8-21-57)63-49(77)37(58)24-33-12-16-35(71)17-13-33/h4-6,9-10,12-19,31,37-45,69-72H,7-8,11,20-30,57-58H2,1-3H3,(H2,59,76)(H,60,78)(H,61,73)(H,62,80)(H,63,77)(H,64,81)(H,65,83)(H,66,84)(H,67,79)(H,68,82)(H,74,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

ONJQALZQTBFYIT-NVAZTIMOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N

sequence

YKSDSFYGLM

synonyms

anatachykinin B
RTK B
RTK-B
Tyr-Lys-Ser-Asp-Ser-Phe-Tyr-Gly-Leu-Met-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.